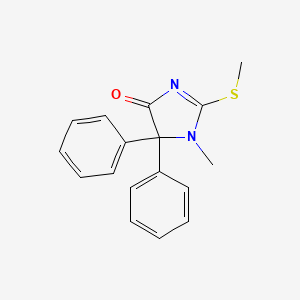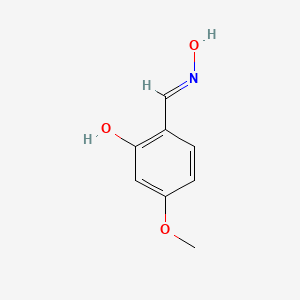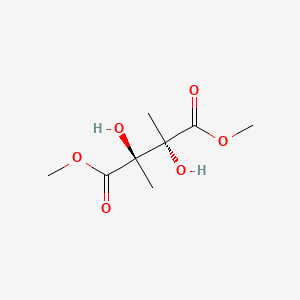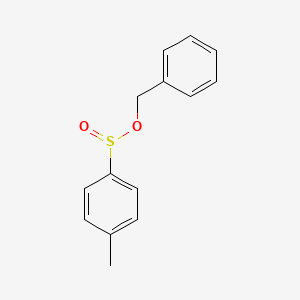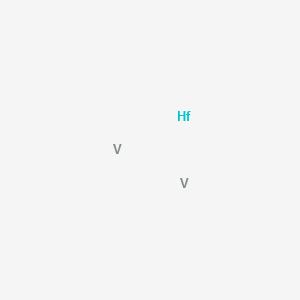
(1E)-7-oxocyclooctene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-7-oxocyclooctene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 It is characterized by a cyclooctene ring with a carboxylic acid group and a ketone group at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-7-oxocyclooctene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclooctene as a starting material, which undergoes oxidation to introduce the ketone group, followed by carboxylation to form the carboxylic acid group. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and carboxylation reagents like carbon dioxide under high pressure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts to enhance the reaction rate and selectivity. For example, metal catalysts such as palladium or platinum can be employed in the oxidation step, while carboxylation can be facilitated by using metal carbonyl complexes .
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-7-oxocyclooctene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alcohols, amines, or other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols, diols.
Substitution: Esters, amides, and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(1E)-7-oxocyclooctene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of (1E)-7-oxocyclooctene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ketone group can participate in redox reactions, influencing cellular processes. These interactions can modulate various biological pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctene-1-carboxylic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
7-oxocyclooctane-1-carboxylic acid: Saturated analog, which may have different reactivity and biological activity.
Cyclooctanone: Lacks the carboxylic acid group, limiting its applications in certain synthetic pathways.
Uniqueness
(1E)-7-oxocyclooctene-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a cyclooctene ring.
Eigenschaften
CAS-Nummer |
17606-93-8 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(1E)-7-oxocyclooctene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-8-5-3-1-2-4-7(6-8)9(11)12/h4H,1-3,5-6H2,(H,11,12)/b7-4+ |
InChI-Schlüssel |
OGFYPNCPFHPVII-QPJJXVBHSA-N |
Isomerische SMILES |
C1CCC(=O)C/C(=C\C1)/C(=O)O |
Kanonische SMILES |
C1CCC(=O)CC(=CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


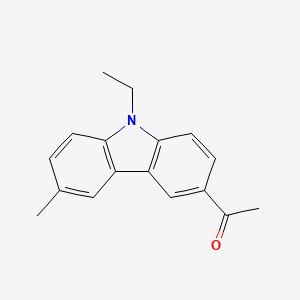
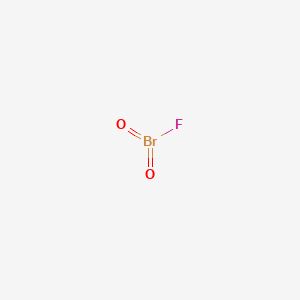


![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
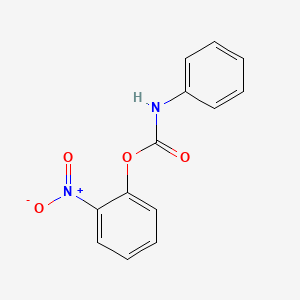
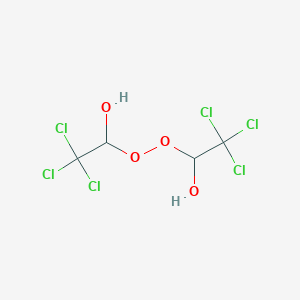
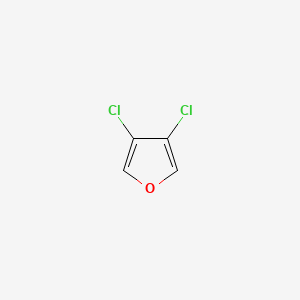
![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)
